molecular formula C12H11FO2 B15240911 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one

2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B15240911
M. Wt: 206.21 g/mol
InChI Key: OBKDTDUHCDFBSG-BQYQJAHWSA-N
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Description

2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones This compound is characterized by the presence of an ethoxymethylidene group and a fluorine atom attached to the indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the reaction of 4-fluoroindanone with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluoroindanone, while reduction can produce 4-fluoroindanol .

Scientific Research Applications

2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Uniqueness: 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the combination of the ethoxymethylidene and fluorine groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

(2E)-2-(ethoxymethylidene)-4-fluoro-3H-inden-1-one

InChI

InChI=1S/C12H11FO2/c1-2-15-7-8-6-10-9(12(8)14)4-3-5-11(10)13/h3-5,7H,2,6H2,1H3/b8-7+

InChI Key

OBKDTDUHCDFBSG-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/1\CC2=C(C1=O)C=CC=C2F

Canonical SMILES

CCOC=C1CC2=C(C1=O)C=CC=C2F

Origin of Product

United States

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